N-(2,4,6-Trifluorophenyl)-guanidine is a chemical compound notable for its unique structure and potential applications in scientific research. As a guanidine derivative, it features a trifluoromethyl-substituted phenyl group, which contributes to its distinctive properties. The compound is classified under organic compounds and is primarily used in medicinal chemistry and materials science.
The synthesis of N-(2,4,6-trifluorophenyl)-guanidine typically involves the reaction of 2,4,6-trifluoroaniline with cyanamide under controlled conditions. This process can be performed in several steps:
The molecular structure of N-(2,4,6-trifluorophenyl)-guanidine can be represented by its canonical SMILES notation: C1=C(C=C(C(=C1F)N=C(N)N)F)F. The InChI key for this compound is IUDUUPAMYUFESN-UHFFFAOYSA-N, which allows for easy identification in chemical databases .
N-(2,4,6-Trifluorophenyl)-guanidine can participate in various chemical reactions due to its functional groups:
The mechanism of action for N-(2,4,6-trifluorophenyl)-guanidine largely depends on its application context:
These interactions can lead to various biological effects, including modulation of enzyme activity or receptor binding .
The physical properties of N-(2,4,6-trifluorophenyl)-guanidine include:
Chemical properties include:
N-(2,4,6-Trifluorophenyl)-guanidine has several applications in scientific research:
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9